Cas no 694482-76-3 (3-Pyridinemethanamine, 6-(methylsulfonyl)-)
3-Pyridinemethanamine, 6-(methylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinemethanamine, 6-(methylsulfonyl)-
- C-(6-Methanesulfonyl-pyridin-3-yl)-methylamine
- (6-(methylsulfonyl)pyridin-3-yl)methanamine
- CS-0312359
- DB-186099
- (6-methanesulfonylpyridin-3-yl)methanamine
- (6-methylsulfonylpyridin-3-yl)methanamine
- 6-(Methylsulfonyl)-3-pyridinemethanamine
- EN300-399604
- SCHEMBL1145511
- 694482-76-3
-
- Inchi: 1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3
- InChI Key: KMONYXIECSWHNO-UHFFFAOYSA-N
- SMILES: C1=NC(S(C)(=O)=O)=CC=C1CN
Computed Properties
- Exact Mass: 186.04629874Da
- Monoisotopic Mass: 186.04629874Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 81.4Ų
3-Pyridinemethanamine, 6-(methylsulfonyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181254-5g |
(6-(Methylsulfonyl)pyridin-3-yl)methanamine |
694482-76-3 | 95% | 5g |
$1640.16 | 2023-09-01 | |
| Alichem | A029181254-10g |
(6-(Methylsulfonyl)pyridin-3-yl)methanamine |
694482-76-3 | 95% | 10g |
$2484.36 | 2023-09-01 | |
| Alichem | A029181254-25g |
(6-(Methylsulfonyl)pyridin-3-yl)methanamine |
694482-76-3 | 95% | 25g |
$4140.60 | 2023-09-01 | |
| Chemenu | CM524135-1g |
(6-(Methylsulfonyl)pyridin-3-yl)methanamine |
694482-76-3 | 95% | 1g |
$625 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383029-1g |
(6-(Methylsulfonyl)pyridin-3-yl)methanamine |
694482-76-3 | 95+% | 1g |
¥6499.00 | 2024-05-03 | |
| Enamine | EN300-399604-0.05g |
(6-methanesulfonylpyridin-3-yl)methanamine |
694482-76-3 | 0.05g |
$888.0 | 2023-05-27 | ||
| Enamine | EN300-399604-0.1g |
(6-methanesulfonylpyridin-3-yl)methanamine |
694482-76-3 | 0.1g |
$930.0 | 2023-05-27 | ||
| Enamine | EN300-399604-0.25g |
(6-methanesulfonylpyridin-3-yl)methanamine |
694482-76-3 | 0.25g |
$972.0 | 2023-05-27 | ||
| Enamine | EN300-399604-0.5g |
(6-methanesulfonylpyridin-3-yl)methanamine |
694482-76-3 | 0.5g |
$1014.0 | 2023-05-27 | ||
| Enamine | EN300-399604-1.0g |
(6-methanesulfonylpyridin-3-yl)methanamine |
694482-76-3 | 1g |
$1057.0 | 2023-05-27 |
3-Pyridinemethanamine, 6-(methylsulfonyl)- Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-Pyridinemethanamine, 6-(methylsulfonyl)-
3-Pyridinemethanamine, 6-(methylsulfonyl)- (CAS No. 694482-76-3): A Comprehensive Overview
3-Pyridinemethanamine, 6-(methylsulfonyl)-, identified by its CAS number 694482-76-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the pyridine derivatives family, a class of molecules known for their diverse biological activities and industrial applications. The presence of a methylsulfonyl group at the 6-position of the pyridine ring introduces unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.
The structural features of 3-Pyridinemethanamine, 6-(methylsulfonyl)- make it a promising candidate for further investigation in drug discovery. The pyridine core is a common pharmacophore in many bioactive molecules, while the methylsulfonyl group can enhance binding affinity to biological targets. This combination of structural elements suggests potential applications in the treatment of various diseases, including neurological disorders and inflammatory conditions.
In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives. Studies have demonstrated that modifications at specific positions on the pyridine ring can significantly alter the biological activity of these compounds. For instance, research has shown that substituents such as hydroxyl, amino, and sulfonyl groups can enhance the potency and selectivity of drug candidates. The compound 3-Pyridinemethanamine, 6-(methylsulfonyl)- represents an advanced derivative with these characteristics, offering a unique platform for medicinal chemistry innovation.
The synthesis of 3-Pyridinemethanamine, 6-(methylsulfonyl)- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework. The introduction of the methylsulfonyl group at the 6-position is particularly challenging and requires careful optimization to ensure high yield and purity.
One of the most compelling aspects of 3-Pyridinemethanamine, 6-(methylsulfonyl)- is its potential as a building block for more complex drug molecules. By leveraging its structural features, researchers can design derivatives with enhanced pharmacological properties. For example, appending additional functional groups to the pyridine core or modifying the methylsulfonyl moiety can lead to compounds with improved solubility, bioavailability, and target specificity. This flexibility makes it an attractive candidate for further exploration in drug development pipelines.
The biological activity of 3-Pyridinemethanamine, 6-(methylsulfonyl)- has been preliminarily investigated in several preclinical studies. These studies have revealed promising results regarding its interaction with various biological targets, including enzymes and receptors involved in disease pathways. While more extensive research is needed to fully elucidate its therapeutic potential, these initial findings suggest that this compound may have applications in areas such as pain management and anti-inflammatory therapy.
In conclusion, 3-Pyridinemethanamine, 6-(methylsulfonyl)- (CAS No. 694482-76-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of a pyridine core and a methylsulfonyl group makes it a valuable scaffold for developing novel therapeutic agents. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of innovative drugs.
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